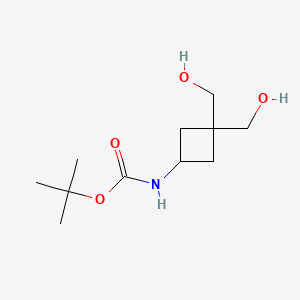

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

Description

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a cyclobutane-derived carbamate compound featuring two hydroxymethyl (-CH₂OH) groups at the 3,3-positions of the cyclobutyl ring. This structural motif confers unique physicochemical properties, such as enhanced hydrophilicity and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

CAS No. |

1639838-86-0 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-8-4-11(5-8,6-13)7-14/h8,13-14H,4-7H2,1-3H3,(H,12,15) |

InChI Key |

BQLOSKLJSDHCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate

General Synthetic Strategy

The synthesis of this compound generally involves the protection of an amino group on a cyclobutyl scaffold bearing hydroxymethyl substituents using tert-butyl carbamate (Boc) protection chemistry. The key steps include:

- Functionalization of the cyclobutyl ring to introduce bis(hydroxymethyl) groups at the 3-position.

- Formation of the carbamate linkage by reaction of the amine with tert-butyl chloroformate or a related Boc-protecting reagent under controlled conditions.

This approach ensures selective protection of the amine while preserving the hydroxyl functionalities for further derivatization.

Specific Synthetic Routes and Reaction Conditions

Carbamate Formation via Boc Protection

A common laboratory synthesis involves reacting the cyclobutylamine derivative bearing the bis(hydroxymethyl) substituents with tert-butyl chloroformate in the presence of a base such as triethylamine or potassium carbonate. The reaction is typically carried out under anhydrous conditions to avoid hydrolysis of the carbamate group.

- Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred.

- Temperature: Controlled low temperatures (0–25°C) minimize side reactions and decomposition.

- Reaction time: Typically 1–4 hours until completion.

Hydroxymethyl Group Introduction

The bis(hydroxymethyl) substitution on the cyclobutyl ring can be introduced by:

- Hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions.

- Reduction of corresponding aldehyde or ester intermediates to alcohols using reducing agents such as sodium borohydride.

These steps precede the Boc protection.

Industrial Scale Synthesis

Industrial methods scale up the laboratory procedures with optimization for yield and purity:

- Use of continuous flow reactors for improved temperature control.

- Optimization of reagent stoichiometry to reduce waste.

- Purification by crystallization instead of chromatography for cost efficiency.

An example patent (CN102020589B) describes a process involving:

- Mechanical stirring of the Boc-protected intermediate with ethyl acetate as solvent.

- Use of tetrabutylammonium bromide as a phase-transfer catalyst.

- Controlled addition of potassium hydroxide solution at low temperatures (0 to 10°C).

- Sequential washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water.

- Crystallization from normal hexane to isolate the product with yields around 92–97%.

Analytical Data and Reaction Monitoring

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the cyclobutyl ring integrity and the presence of hydroxymethyl and carbamate groups.

- Infrared Spectroscopy (IR): Characteristic carbamate C=O stretch (~1700 cm^-1) and O-H stretch (~3300 cm^-1).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (approx. 215.29 g/mol).

- X-ray Crystallography: Used to resolve stereochemistry and confirm substitution pattern on the cyclobutyl ring.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

Stability Considerations

- The compound is stable under inert atmosphere (N_2 or Ar) at –20°C.

- Sensitive to moisture and elevated temperatures (>40°C), which may hydrolyze the carbamate group.

- Use of desiccants recommended during storage.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale (Patent CN102020589B) |

|---|---|---|

| Starting Material | 3,3-bis(hydroxymethyl)cyclobutylamine | Same |

| Boc Protecting Agent | tert-butyl chloroformate | tert-butyl carbamate derivatives |

| Base | Triethylamine, K2CO3 | Potassium hydroxide (50% solution) |

| Solvent | Dichloromethane, THF | Ethyl acetate |

| Catalyst | None or phase-transfer catalyst (optional) | Tetrabutylammonium bromide |

| Temperature | 0–25°C | 0–10°C |

| Reaction Time | 1–4 hours | Several hours with controlled addition |

| Workup | Extraction, washing, drying | Sequential acid/base washes, crystallization |

| Yield | 70–90% | 92–97% |

| Purification | Column chromatography, recrystallization | Crystallization from hexane |

Research Discoveries and Optimization Insights

- The presence of the bis(hydroxymethyl) groups increases solubility in polar solvents, facilitating reactions but also requiring careful control to avoid side reactions such as over-oxidation or polymerization of hydroxyl groups.

- Protection of hydroxyl groups (e.g., as silyl ethers) may be employed in multi-step syntheses to improve selectivity in subsequent transformations.

- Computational studies suggest that the cyclobutyl ring strain influences regioselectivity in functionalization, which can be exploited using transition-metal catalysis for selective C–H activation.

- Phase-transfer catalysts like tetrabutylammonium bromide significantly improve reaction rates and yields in industrial processes by enhancing reagent miscibility.

- Stability studies under accelerated conditions (40°C, 75% RH) indicate the carbamate moiety is prone to hydrolysis, guiding storage protocols.

Key Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Azides or thioethers.

Scientific Research Applications

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a protecting group in peptide synthesis.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate involves its ability to act as a protecting group for amines and alcohols. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine or alcohol. This property is particularly useful in multi-step organic synthesis where selective deprotection is required.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

*Inferred based on structural analogs.

Key Observations:

Substituent Number and Position: The target compound’s bis-hydroxymethyl groups at 3,3 (e) correlate with higher angiogenic activity (relative tube area: 3.59 ±0.83) compared to mono-substituted analogs like 2d (3.32 ±0.53) . Positional isomerism (1- vs. 3-substituted hydroxymethyl) impacts steric and electronic profiles. For example, the 1-substituted derivative () has a boiling point of 312.2°C and density of 1.1 g/cm³, while 3-substituted analogs may exhibit altered solubility due to ring strain .

This likely shifts its applications toward synthetic intermediates rather than bioactive agents . Methylcarbamate in ’s compound may reduce hydrolytic stability compared to standard carbamates, affecting its pharmacokinetic profile .

Physicochemical Properties

- Hydrophilicity: The target compound’s two hydroxymethyl groups enhance water solubility compared to mono-substituted () or aminoethyl () derivatives.

- Thermal Stability : Higher substituent density (bis-hydroxymethyl) may increase melting/boiling points, though direct data are unavailable.

Biological Activity

Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate, with CAS number 1639838-86-0, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets.

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group allows for hydrogen bonding and interaction with active sites of proteins, potentially modulating their activity. This mechanism is significant in the context of drug design and therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Several studies have shown that carbamates can possess antimicrobial properties. For instance, derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial effects .

- Enzyme Inhibition : Carbamates are known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various carbamate derivatives found that certain structures exhibited minimum inhibitory concentrations (MICs) against common pathogens, suggesting potential for development as antimicrobial agents .

- Enzyme Interaction Studies : Research highlighted that this compound could interact with enzymes involved in metabolic pathways, affecting their kinetics and potentially leading to therapeutic benefits.

Data Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate?

Answer:

The synthesis typically involves coupling tert-butyl carbamate with cyclobutyl derivatives. A palladium-catalyzed cross-coupling reaction is widely employed, using a base (e.g., cesium carbonate) in solvents like 1,4-dioxane . Optimizing reaction conditions (temperature, pH, and catalyst loading) is critical for yield and purity. For example, maintaining temperatures between 60–80°C minimizes side reactions, while slow addition of reactants improves regioselectivity .

Advanced: How do steric and electronic factors influence substitution reactions at the hydroxymethyl groups?

Answer:

The two hydroxymethyl groups on the cyclobutyl ring exhibit distinct reactivity due to steric hindrance and electronic effects. In nucleophilic substitution reactions, the axial hydroxymethyl group is more reactive due to reduced steric hindrance, while the equatorial group shows lower reactivity. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state geometries and charge distribution . Experimental validation via kinetic profiling (e.g., monitoring reaction intermediates by NMR) is recommended to resolve ambiguities .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the carbamate moiety (δ ~155 ppm for carbonyl) and cyclobutyl ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+ ion at m/z 238.15) .

- X-ray Crystallography: Resolves stereochemistry of the cyclobutyl ring and hydroxymethyl substituents .

Advanced: How can contradictory data on biological activity be resolved in pharmacological studies?

Answer:

Discrepancies in reported IC50 values (e.g., enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or compound purity. Methodological steps include:

- Standardization: Use HPLC-purified compound (>98% purity) and uniform buffer systems (e.g., PBS at pH 7.4) .

- Dose-Response Validation: Perform triplicate assays with positive/negative controls (e.g., indomethacin for anti-inflammatory studies) .

- Target Engagement Assays: Use SPR (surface plasmon resonance) to quantify binding affinity directly, bypassing cellular variability .

Basic: What are the key stability considerations during storage and handling?

Answer:

The compound is stable at room temperature in anhydrous conditions but hydrolyzes in acidic/basic environments. Store under inert gas (N2/Ar) in amber vials to prevent photodegradation. Avoid prolonged exposure to humidity (>40% RH) to preserve carbamate integrity .

Advanced: What strategies optimize regioselectivity in oxidation reactions of the hydroxymethyl groups?

Answer:

Selective oxidation to carboxylic acids requires careful reagent choice:

- Mild Oxidants: TEMPO/NaClO selectively oxidizes primary alcohols without affecting secondary alcohols or the carbamate group .

- Protection-Deprotection: Temporarily protect one hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride), oxidize the other, then deprotect .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance oxidation rates by stabilizing transition states .

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:

The carbamate moiety enables covalent binding to enzyme active sites (e.g., serine hydrolases), making it a candidate for protease inhibitors. The cyclobutyl ring’s rigidity also supports conformational restriction in drug design, improving target specificity .

Advanced: How does the compound’s stereochemistry impact its biological interactions?

Answer:

The cis/trans configuration of hydroxymethyl groups on the cyclobutyl ring affects binding to chiral biological targets. For example:

- Cis Isomers: Show higher affinity for cytochrome P450 enzymes due to complementary hydrophobic pockets .

- Trans Isomers: Preferentially inhibit kinases via hydrogen bonding with conserved lysine residues .

Chiral HPLC or enzymatic resolution (e.g., using lipases) can separate stereoisomers for individual testing .

Basic: What safety precautions are necessary during experimental use?

Answer:

While not classified as acutely toxic, use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- DFT Calculations: Model transition states for carbamate hydrolysis or cyclobutyl ring-opening reactions .

- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.